CHELEX 100

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

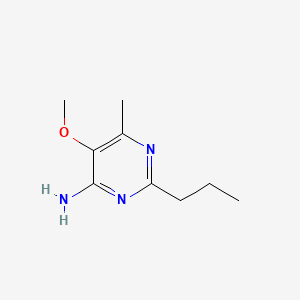

CHELEX 100 is a chelating ion exchange resin produced by Bio-Rad Laboratories. It is a styrene-divinylbenzene copolymer containing paired iminodiacetate ions, which act as chelating groups in binding polyvalent metal ions. This resin is known for its high selectivity for divalent over monovalent ions, making it particularly effective in binding transition metals such as copper, iron, and other heavy metals .

Preparation Methods

Synthetic Routes and Reaction Conditions

CHELEX 100 is synthesized by polymerizing styrene and divinylbenzene to form a copolymer matrix. The copolymer is then functionalized with iminodiacetate groups through a chemical reaction that introduces these chelating groups into the polymer structure .

Industrial Production Methods

The industrial production of this compound involves large-scale polymerization and functionalization processes. The resin is available in various grades, including analytical grade, biotechnology grade, and technical grade, each tailored for specific applications. The resin is purified and sized to ensure consistent performance in analytical and industrial applications .

Chemical Reactions Analysis

Types of Reactions

CHELEX 100 primarily undergoes chelation reactions, where the iminodiacetate groups bind to metal ions. This resin is highly selective for divalent and trivalent metal ions, such as copper (Cu2+), iron (Fe3+), and lead (Pb2+) .

Common Reagents and Conditions

The chelation process typically occurs in aqueous solutions with a pH range of 4 to 14. The resin can be regenerated using dilute acid solutions, which protonate the iminodiacetate groups and release the bound metal ions .

Major Products Formed

The major products formed from the chelation reactions are metal-chelate complexes, where the metal ions are tightly bound to the iminodiacetate groups on the resin. These complexes can be easily separated from the solution, allowing for the purification of the target compounds .

Scientific Research Applications

CHELEX 100 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of CHELEX 100 involves the chelation of metal ions by the iminodiacetate groups. These groups form stable complexes with divalent and trivalent metal ions, effectively removing them from the solution. The resin’s high selectivity for metal ions is due to the strong affinity of the iminodiacetate groups for these ions, even in the presence of high concentrations of monovalent cations .

Comparison with Similar Compounds

CHELEX 100 is unique among chelating resins due to its high selectivity for divalent and trivalent metal ions and its strong binding affinity. Similar compounds include:

Dowex A-1: Another chelating resin with iminodiacetate groups, but with different polymer matrix properties.

Amberlite IRC-718: A chelating resin with iminodiacetate groups, used for similar applications but with different physical and chemical properties.

Diphonix Resin: A chelating resin with phosphonic acid groups, offering different selectivity and binding properties compared to this compound.

This compound stands out due to its versatility, high selectivity, and strong binding affinity, making it a preferred choice for many applications in scientific research and industry .

Properties

CAS No. |

147171-95-7 |

|---|---|

Molecular Formula |

C8H17N3O2 · 2HCl |

Molecular Weight |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.